Ioxilan

Endothelial function Vascular biology Contrast media toxicity

Procure Ioxilan (CAS 107793-72-6) for your research needs. This third-generation, nonionic, low-osmolar contrast medium (LOCM) is uniquely formulated with a hydrophobic double-methylene region, delivering the lowest osmolality among monomeric agents. Evidence demonstrates a 3.59-fold lower risk of vascular dysfunction versus iodixanol, fully preserved endothelial function, and zero erythrocyte morphology impact. This superior safety profile and 68% higher CT signal-to-noise ratio make it the optimal choice for vascular, hemorheology, and high-resolution imaging studies where data integrity is paramount.

Molecular Formula C18H24I3N3O8
Molecular Weight 791.1 g/mol
CAS No. 107793-72-6
Cat. No. B029793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoxilan
CAS107793-72-6
Synonyms5-[Acetyl(2,3-dihydroxypropyl)amino]-N1-(2,3-dihydroxypropyl)-N3-(2-hydroxyethyl)-2,4,6-triiodo-1,3-benzenedicarboxamide;  Ioxitol;  Oxilan 300;  _x000B_
Molecular FormulaC18H24I3N3O8
Molecular Weight791.1 g/mol
Structural Identifiers
SMILESCC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I
InChIInChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)
InChIKeyUUMLTINZBQPNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ioxilan CAS 107793-72-6: Procuring a Third-Generation Low-Osmolality Nonionic Radiocontrast Monomer with Distinct Physicochemical Profile


Ioxilan (CAS 107793-72-6), previously marketed under the trade name Oxilan, is a third-generation, nonionic, monomeric, tri-iodinated radiographic contrast agent [1]. It is formulated as an aqueous, sterile, and non-pyrogenic solution for intravascular administration in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography [2]. Ioxilan is distinguished by a unique molecular design incorporating a hydrophobic double-methylene region masked by hydrophilic groups, a feature engineered to achieve very low osmolality while maintaining good biological tolerance [3]. It is a low-osmolar contrast medium (LOCM) with reported osmolality values of 570 mOsm/kg H2O at 300 mgI/mL and 690 mOsm/kg H2O at 350 mgI/mL, which are among the lowest in its monomeric class [4].

Why Ioxilan Cannot Be Substituted Arbitrarily with Other LOCM Monomers or Iso-Osmolar Dimers in High-Fidelity Imaging Workflows


Despite the widespread clinical interchangeability of low-osmolar contrast media (LOCM), the specific selection of a contrast agent like ioxilan is critical for applications where its distinct physicochemical properties confer measurable advantages. As demonstrated by Violon (1997), monomeric nonionic molecules such as ioxilan, iohexol, ioversol, and iopamidol exhibit significant variation in experimental osmolality attributable to their specific molecular structures [1]. These differences in osmolality and viscosity directly influence hemodynamic tolerance, endothelial cell function, and erythrocyte membrane integrity [2]. The evidence presented below shows that ioxilan's unique combination of low osmolality, reduced viscosity, and specific formulation (e.g., inclusion of sodium citrate buffer) leads to quantifiably different in vitro and in vivo outcomes compared to widely used analogs like iohexol, iopamidol, and the iso-osmolar dimer iodixanol. Therefore, for investigators seeking to minimize vascular dysfunction or optimize contrast resolution in specific models, substituting ioxilan with another in-class agent could compromise experimental validity or clinical outcome reproducibility.

Ioxilan: Quantitative Evidence of Differentiated Performance Versus Key Comparators


Ioxilan Maintains Endothelial Vasodilatory Function After 60-Minute Exposure, Unlike Iohexol

In a direct head-to-head comparison, ioxilan demonstrated complete preservation of endothelial dilator response after prolonged incubation, whereas iohexol induced a substantial functional impairment. After 60 minutes of incubation with rabbit aortic rings, ioxilan caused no change in the dilator response to acetylcholine, whereas iohexol reduced the dilator response to 43% of control [1]. This effect was attributed to the lower osmolality of ioxilan, as the two compounds share similar hydrophilicity.

Endothelial function Vascular biology Contrast media toxicity

Ioxilan Preserves Normal Erythrocyte Morphology, Whereas Iohexol and Iopamidol Induce Acanthocyte Formation

Ioxilan exhibited superior biocompatibility with human red blood cells compared to both iohexol and iopamidol. While iohexol and iopamidol both induced the formation of acanthocytes (abnormally shaped red blood cells), ioxilan had no effect on erythrocyte morphology [1]. Furthermore, erythrocytes exposed to ioxilan demonstrated greater resilience to hypotonic saline solutions than those exposed to iohexol.

Hemorheology Erythrocyte membrane Biocompatibility

Ioxilan Demonstrates 3.59-Fold Lower Risk of Contrast-Induced Vascular Dysfunction Compared to Iodixanol

In a randomized clinical trial involving 132 subjects undergoing computed tomography (CT), ioxilan 350 was associated with significantly less contrast-induced vascular dysfunction compared to the iso-osmolar dimer iodixanol 320. The risk of vascular dysfunction, measured by the change in ascending aorta cross-sectional area, was 3.59-fold lower with ioxilan (95% CI: 1.99-6.48, p=0.004) [1].

Vascular dysfunction Contrast-induced nephropathy Clinical imaging

Ioxilan Provides 68% Higher Signal-to-Noise Ratio and 138% Less Signal Attenuation Versus Iodixanol

The same randomized trial also demonstrated that ioxilan provided superior quantitative imaging metrics compared to iodixanol. Signal attenuation was 138% less with ioxilan (15±5%) than with iodixanol (35±8%) [1]. Correspondingly, the signal-to-noise ratio (SNR) was 68% higher for ioxilan compared to iodixanol (p=0.009). Notably, the patient satisfaction rate was 33.3% higher for ioxilan (90%) versus iodixanol (69%, p=0.001).

Image quality Contrast resolution CT imaging

Ioxilan Possesses the Lowest Predicted Osmolality Among Eight Monomeric Nonionic Contrast Media

A comparative analysis of eight monomeric nonionic iodinated molecules (ioversol, iohexol, iopamidol, iopromide, etc.) developed a regression equation to predict real osmolality based on molecular structure. Among all compounds analyzed, ioxilan was identified as having the lowest osmolality [1]. The study confirmed that the specific structural features of ioxilan, particularly its double-methylene hydrophobic region masked by hydrophilic groups, are responsible for this extreme low osmolality.

Physicochemical properties Osmolality Drug design

Optimizing Outcomes: Key Application Scenarios for Ioxilan Based on Differentiated Evidence


Preclinical and Clinical Research on Contrast-Induced Vascular Dysfunction

Ioxilan is the optimal choice for studies investigating the vascular effects of contrast media. Its demonstrated 3.59-fold lower risk of inducing vascular dysfunction compared to iodixanol [1] and its ability to fully preserve endothelial vasodilatory function after prolonged exposure (unlike iohexol) [2] make it an ideal agent for establishing a low-toxicity baseline. Researchers should prioritize ioxilan in models where minimizing vascular perturbation is essential to isolate other experimental variables.

Hemocompatibility and Microcirculation Studies

For experiments assessing the interaction of contrast media with blood components, ioxilan offers a clear advantage. Its unique property of leaving erythrocyte morphology completely unaffected—in contrast to the acanthocyte formation caused by both iohexol and iopamidol—positions it as a superior, less confounding agent [3]. This makes ioxilan the preferred contrast agent for hemorheology research or any study where red blood cell integrity and microvascular flow are critical endpoints.

High-Resolution Contrast-Enhanced Computed Tomography (CECT) Requiring Optimal Image Quality

In both clinical and research imaging settings where the highest signal-to-noise ratio and minimal signal attenuation are required, ioxilan should be selected over iodixanol. Evidence shows ioxilan provides a 68% higher SNR and 138% less signal attenuation, leading to improved contrast resolution and diagnostic clarity [1]. Procurement of ioxilan is therefore justified for CT imaging protocols demanding the highest quantitative image quality metrics.

Comparative Toxicological Studies of Contrast Media

Ioxilan serves as an excellent reference compound for studies comparing the biological tolerance of different classes of contrast agents. Its position as the monomer with the lowest predicted and measured osmolality among its class [4] provides a well-characterized baseline for assessing the toxicological contributions of osmolality versus molecular structure. Investigators can use ioxilan to effectively control for osmolality when comparing the effects of different contrast media families (e.g., ionic vs. nonionic, monomeric vs. dimeric).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ioxilan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.